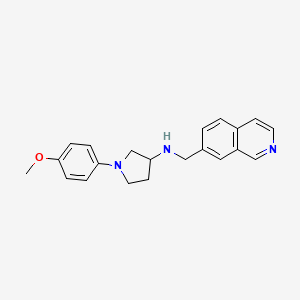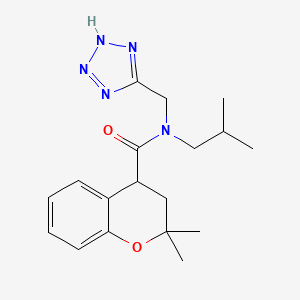
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine, also known as IQM-316, is a novel and potent small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of serine/threonine kinases that play an important role in intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. IQM-316 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated for its potential therapeutic applications.
Wirkmechanismus
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine exerts its anticancer effects by inhibiting the activity of PKC enzymes, which are overexpressed in many cancer cells and play a key role in tumor growth and metastasis. By inhibiting PKC activity, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine disrupts intracellular signaling pathways involved in cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for laboratory experiments is its high potency and specificity for PKC enzymes. This makes it a valuable tool for studying the role of PKC in intracellular signaling pathways and cancer biology. However, one limitation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for clinical use. Another area of research is the investigation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the precise mechanisms of action of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine and its potential therapeutic applications in other diseases beyond cancer.
Synthesemethoden
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with 2-bromoacetophenone to form 1-(4-methoxyphenyl)-2-(phenyl)ethanone. This intermediate is then reacted with isoquinoline-7-carbaldehyde to form N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)ethanone, which is subsequently reduced with sodium borohydride to yield N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine.
Wissenschaftliche Forschungsanwendungen
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Eigenschaften
IUPAC Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-21-6-4-20(5-7-21)24-11-9-19(15-24)23-13-16-2-3-17-8-10-22-14-18(17)12-16/h2-8,10,12,14,19,23H,9,11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEFWRUGWZYYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)NCC3=CC4=C(C=C3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)
![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)
![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)
![1-[2-(dimethylamino)ethyl]-N-[(3-propylimidazol-4-yl)methyl]piperidin-4-amine](/img/structure/B7434942.png)
![4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)